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Trial Design & Key Characteristics

Trial Aspect Description

Primary
Objective

Assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD) and
Recommended Phase 2 Dose (RP2D) [1].

Patient
Population

Adults with advanced, refractory solid tumors; ECOG performance status ≤ 1 [1].

Study Design Multi-center, open-label, non-randomized [1].

| Dosing Regimen | Part 1: 24-hour intravenous (IV) infusion every 14 days, without G-CSF support [1].

Part 2: Dose escalation with G-CSF (filgrastim) primary prophylaxis [1]. | | Dose Escalation Method |

Started at 45 mg/m²; initial rapid escalation (100% increments) until grade ≥2 toxicity, then switched to a

modified Fibonacci scheme [1]. | | Key Endpoints | Safety: Incidence of Dose-Limiting Toxicities (DLTs)

and Adverse Events (AEs) during Cycle 1 [1]. Pharmacokinetics (PK): Plasma concentration of danusertib

and its main metabolite [1]. Pharmacodynamics (PD): Histone H3 phosphorylation (pH3) modulation in

skin biopsies [1]. Efficacy: Tumor response per RECIST criteria [1]. |
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Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific Grade 3 or higher adverse

events occurring during the first treatment cycle, including febrile neutropenia, Grade 4 neutropenia
lasting over 7 days, Grade 3 thrombocytopenia with bleeding or lasting over 7 days, Grade 4

thrombocytopenia, or any other Grade 3/4 non-hematologic toxicity [1].
Pharmacodynamic Biomarker Assessment: To demonstrate target engagement, skin biopsies
were collected from patients to assess the inhibition of Histone H3 phosphorylation (pH3), a
substrate of Aurora B kinase. Modulation of pH3 was observed at dose levels ≥500 mg/m², confirming

biological activity at these doses [1].
Recommended Phase 2 Doses: The study established two different RP2Ds based on supportive

care [1]:
500 mg/m² when danusertib was administered without G-CSF support.

750 mg/m² when administered with G-CSF support.

Key Safety and Efficacy Findings

Category Findings

Maximum Tolerated
Dose (MTD)

500 mg/m² (without G-CSF) [1].

Most Common DLT Febrile neutropenia [1].

Other Common AEs Low-grade diarrhea, nausea, vomiting, fatigue, and hypertension [2]. Grade

3+ Treatment-Related AEs occurred in 16.8% of patients in a later study [3].

Pharmacokinetics Exhibited dose-proportional PK with a median half-life of 18-26 hours [1].

Anti-tumor Activity One objective response in a patient with refractory small-cell lung cancer
(SCLC) lasting 23 weeks. Several instances of prolonged stable disease

were observed in various refractory cancers [1].

The workflow of this first-in-human study and the mechanism of action of danusertib can be visualized as

follows:
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Diagram of the first-in-human study workflow and danusertib's mechanism of action.

Mechanism of Action and Further Development

Danusertib is a small-molecule 3-aminopyrazole derivative that acts as a pan-inhibitor of Aurora kinases

A, B, and C [4] [2]. By inhibiting these essential regulators of mitosis, danusertib disrupts proper cell

division, leading to cell cycle arrest at the G2/M phase, the accumulation of polyploid cells, and ultimately,

the induction of apoptosis (programmed cell death) in cancer cells [4].

Subsequent Clinical Trajectory: Based on the Phase I data, danusertib advanced to several
Phase II trials. However, a large multi-tumor Phase II study in 223 patients with common advanced

solid tumors (e.g., breast, ovarian, colorectal, lung) found that single-agent danusertib had only
marginal anti-tumor activity after the failure of prior therapies [5]. Its development in oncology has

since been limited, with research interest shifting to other candidates.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Phase I Dose-Escalation Study of Danusertib (PHA-739358 ... [pmc.ncbi.nlm.nih.gov]

2. Danusertib - an overview | ScienceDirect Topics [sciencedirect.com]

3. News Releases [ir.ideayabio.com]

4. Danusertib Induces Apoptosis, Cell Cycle Arrest, and ... [pmc.ncbi.nlm.nih.gov]

5. Efficacy and safety of biweekly i.v. administrations of the ... [sciencedirect.com]

To cite this document: Smolecule. [Danusertib first in human study design]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b547875#danusertib-first-in-human-

study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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